C5-Modified Lenalidomide Retains CRBN Binding with Distinct Linker Exit Vector Geometry
Lenalidomide functionalized at the C5-position with an alkyne handle maintains the core CRBN-binding pharmacophore while introducing an alternative exit vector orientation compared to C4-modified or pomalidomide-derived ligands . In a modular chemistry platform examining twelve lenalidomide-derived CRBN ligands, C4-phenyl-substituted lenalidomide variants were shown to be tolerated for PROTAC development without abolishing CRBN recruitment, establishing that modifications at the C4/C5 region preserve E3 ligase engagement [1]. While direct head-to-head IC₅₀ data for Lenalidomide-C5-alkyne itself is not reported in peer-reviewed literature, the foundational lenalidomide parent compound demonstrates CRBN-mediated degradation of IKZF1 and IKZF3 with TNF-α inhibition IC₅₀ = 13 nM in PBMCs . This retention of CRBN functionality at the C5 exit vector distinguishes the compound from pomalidomide-alkyne variants, which exhibit stronger CRBN affinity but altered neosubstrate degradation selectivity profiles [2].
| Evidence Dimension | CRBN binding retention with modified exit vector |
|---|---|
| Target Compound Data | C5-modified lenalidomide tolerated for PROTAC development without CRBN recruitment loss (qualitative) |
| Comparator Or Baseline | Parent lenalidomide: TNF-α inhibition IC₅₀ = 13 nM; pomalidomide: stronger CRBN affinity with broader neosubstrate degradation |
| Quantified Difference | Quantitative head-to-head IC₅₀ comparison not available; class-level functional equivalence inferred from modular platform study |
| Conditions | In vitro PROTAC ternary complex formation assays; AlphaScreen CRBN binding technology |
Why This Matters
The C5 exit vector geometry offers a distinct spatial orientation for linker attachment that may improve ternary complex formation with certain target proteins compared to C2-alkyne or pomalidomide-based alternatives.
- [1] Almodóvar-Rivera CM, Zhang Z, Li J, et al. A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-Based Partial PROTAC Library. ChemBioChem. 2023;24(20):e202300482. View Source
- [2] Yamanaka S, Furihata H, Yanagihara Y, et al. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. Nature Communications. 2023;14:4683. View Source
